Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the ester group, leading to different reactivity and applications.
6-Bromoimidazo[1,2-a]pyridine: Lacks the chlorine atom, which affects its chemical properties and biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Different substitution pattern, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-8(10)13-4-5(11)2-3-6(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCOPINZEGBEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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